3-(1H-Benzo[d]imidazol-1-yl)aniline
Overview
Description
3-(1H-Benzo[d]imidazol-1-yl)aniline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound is also known as BIA and has been found to have potential applications in various scientific research areas.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-1-yl)aniline is not fully understood. However, it has been proposed that BIA may exert its effects by binding to specific receptors in cells and modulating signaling pathways. For example, in cancer cells, BIA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In neurology, BIA has been found to modulate the activity of the protein kinase Cdk5, which is involved in neuronal development and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1H-Benzo[d]imidazol-1-yl)aniline are diverse and depend on the specific research area of interest. In cancer research, BIA has been shown to induce apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. BIA has also been found to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In neurology, BIA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. BIA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In immunology, BIA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
3-(1H-Benzo[d]imidazol-1-yl)aniline has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. BIA has also been shown to have low toxicity and high selectivity for specific cellular targets, which makes it a promising candidate for drug development. However, there are also limitations to using BIA in lab experiments. For example, the mechanism of action of BIA is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the optimal dosage and administration of BIA may vary depending on the specific research area of interest.
Future Directions
There are several future directions for research on 3-(1H-Benzo[d]imidazol-1-yl)aniline. One area of interest is the development of BIA-based drugs for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Another area of interest is the further elucidation of the mechanism of action of BIA, which may lead to the discovery of new cellular targets and signaling pathways. Additionally, the development of new synthesis methods and analogs of BIA may lead to the discovery of compounds with improved efficacy and selectivity. Overall, 3-(1H-Benzo[d]imidazol-1-yl)aniline is a promising compound for scientific research and drug development, and further research is needed to fully understand its potential applications.
Scientific Research Applications
3-(1H-Benzo[d]imidazol-1-yl)aniline has been found to have potential applications in various scientific research areas, including cancer research, neurology, and immunology. In cancer research, BIA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, BIA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, BIA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(benzimidazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFBYSCAYDYAEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416158 | |
Record name | 3-(1H-Benzo[d]imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Benzo[d]imidazol-1-yl)aniline | |
CAS RN |
220495-45-4 | |
Record name | 3-(1H-Benzo[d]imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.